4-(Quinolin-3-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinolin-3-yl)butan-2-amine is a heterocyclic compound that features a quinoline ring attached to a butan-2-amine chain Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-3-yl)butan-2-amine typically involves the following steps:
Formation of Quinoline Ring: The quinoline ring can be synthesized using methods such as the Skraup, Doebner-Von Miller, or Friedlander synthesis.
Attachment of Butan-2-amine Chain: The quinoline ring is then functionalized to introduce the butan-2-amine chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-3-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
4-(Quinolin-3-yl)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Quinolin-3-yl)butan-2-amine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription. Additionally, the compound may inhibit enzymes involved in critical biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
2-Methylquinoline: Known for its substantial biological activities.
Quinolin-2-ones: Compounds with similar structural features and biological activities
Uniqueness
4-(Quinolin-3-yl)butan-2-amine is unique due to its specific structure, which combines the quinoline ring with a butan-2-amine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-quinolin-3-ylbutan-2-amine |
InChI |
InChI=1S/C13H16N2/c1-10(14)6-7-11-8-12-4-2-3-5-13(12)15-9-11/h2-5,8-10H,6-7,14H2,1H3 |
InChI Key |
PJVNWKQUSOFBSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC2=CC=CC=C2N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.